(+)-Norfenfluramine hydrochloride

Overview

Description

Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used in medications to improve water solubility, which can enhance absorption into the bloodstream .

Synthesis Analysis

While specific synthesis information for “(+)-Norfenfluramine hydrochloride” is not available, many hydrochlorides are synthesized through the reaction of an organic compound with hydrochloric acid .Molecular Structure Analysis

The molecular structure of a hydrochloride typically includes an organic compound bonded to a chloride ion . The exact structure would depend on the specific organic compound used in its synthesis.Chemical Reactions Analysis

Hydrochlorides can participate in various chemical reactions, often serving as a source of hydrochloric acid . The specific reactions would depend on the organic compound in the hydrochloride.Physical And Chemical Properties Analysis

Hydrochlorides often have improved water solubility compared to their parent organic compounds . Other properties would depend on the specific organic compound in the hydrochloride.Scientific Research Applications

Vasoactive Properties : (+)-Norfenfluramine has been identified as a vasoactive compound with the potential to contract arterial smooth muscle and increase blood pressure. This effect is dependent on 5-HT2A receptor activation and does not rely on stimulation of α-adrenergic receptors or the sympathetic nervous system (W. Ni et al., 2004).

Impact on Arterial Contraction and Blood Pressure in Hypertension : In hypertension models, (+)-Norfenfluramine-induced vasoconstriction and blood pressure increases are significantly enhanced, primarily via the 5-HT2A receptor, not the 5-HT2B receptor (W. Ni, G. Fink, S. Watts, 2007).

Interaction with Monoamine Transporters : (+)-Norfenfluramine, along with its parent compound (+)-fenfluramine, interacts with transporters for serotonin, norepinephrine, and dopamine, impacting synaptic levels of these neurotransmitters (R. Rothman et al., 2003).

Distribution in Obese Mice : The distribution of fenfluramine and norfenfluramine in obese mice compared to normal mice offers insights into their differential impact based on body weight, which may be linked to variations in blood levels of these compounds (A. Bizzi et al., 1978).

Role in Cardiac Valvulopathy : (+)-Norfenfluramine and other serotonergic medications are suspected to be involved in fenfluramine-associated valvular heart disease. It is proposed that the activation of 5-HT2B receptors plays a key role in developing such conditions (R. Rothman et al., 2000).

Effect on Serotonin Release and Serum Prolactin : Studies indicate that norfenfluramine and its analogues affect serotonin release and serum prolactin levels in rats, suggesting a link between norfenfluramine's pharmacological effects and serotonin release (R. Fuller et al., 1982).

Modulation of Sigma-1 Receptors : Fenfluramine, the parent compound of norfenfluramine, has been found to modulate sigma-1 receptors, suggesting a potential new mechanism for its central nervous system effects, which may contribute to its anti-seizure activity in certain syndromes (Parthena Martin et al., 2020).

Mechanism of Action

Target of Action

(+)-Norfenfluramine hydrochloride, a derivative of the amphetamine family, primarily targets serotonin and norepinephrine receptors . It is a potent agonist of 5-HT 2A, 5-HT 2B, and 5-HT 2C receptors . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, and cognition .

Mode of Action

The compound interacts with its targets by releasing serotonin and norepinephrine . It also stimulates various serotonin receptors, including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C, and acts as a σ1 receptor antagonist .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to serotonergic and norepinephrinergic neurotransmission . By modulating these pathways, the compound can influence various downstream effects, such as mood regulation and appetite control .

Pharmacokinetics

Like other amphetamine derivatives, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of serotonergic and norepinephrinergic neurotransmission . This can result in various physiological effects, such as mood elevation, appetite suppression, and potentially seizure control .

Safety and Hazards

properties

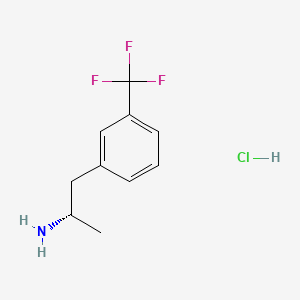

IUPAC Name |

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLOFBRTWNFAR-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746617 | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37936-89-3 | |

| Record name | Norfenfluramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037936893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENFLURAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LC49OH4I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does (+)-Norfenfluramine hydrochloride impact serotonin levels in the brain?

A1: this compound, along with fenfluramine and p-chloroamphetamine, leads to a significant decrease in brain 5-hydroxytryptamine (5-HT, serotonin) levels. [] This depletion occurs rapidly and has long-lasting effects. While all three compounds share structural similarities and generally produce comparable effects on 5-HT concentrations, their mechanisms of action may differ, particularly in the short term. []

Q2: Does this compound affect dopamine levels in the brain?

A3: While the provided research focuses on this compound's effects on serotonin, its parent compound, fenfluramine, has been studied in relation to dopamine. Research suggests that fenfluramine might act as a dopamine receptor antagonist, leading to increased concentrations of 3,4-dihydroxyphenylacetic acid (DOPAC), an intraneuronal metabolite of dopamine. [] This contrasts with amphetamine, which lowers DOPAC concentrations. [] Further research is needed to determine if this compound shares this dopamine-related mechanism with fenfluramine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)

![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)

![[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B580097.png)

![2-[1-[[(1R)-1-[3-[(1S)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B580099.png)

![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/no-structure.png)

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)